molecular formula C19H35N5O7 B158916 Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate CAS No. 131696-94-1

Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

Cat. No. B158916
M. Wt: 445.5 g/mol
InChI Key: DNARUNJLGFXUOM-GCPZOVCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate is a useful research compound. Its molecular formula is C19H35N5O7 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Branched Chain Aldehydes in Food Flavors

Research on branched aldehydes, which may share structural similarities or pathways with the mentioned compound, focuses on their importance in flavor compounds of both fermented and non-fermented food products. The production and degradation pathways from amino acids, influencing factors, and metabolic conversions highlight the significance of understanding these compounds for controlling flavor profiles in the food industry (Smit, Engels, & Smit, 2009).

Food-derived Heterocyclic Amines and Cancer Research

Studies on heterocyclic amines (HAs) formed in cooked meats delve into their carcinogenic potential, with implications for dietary influences on cancer incidence. The metabolism of these compounds, including their conversion into DNA-adducts, and the role of diet in modulating exposure and effects, underline the complexity of diet-cancer relationships. The exploration of these amines sheds light on potential areas of research for related compounds in understanding and mitigating cancer risks (Snyderwine, 1994).

Analysis of Food-derived HAs

Analytical methodologies for identifying and quantifying food-derived HAs and their metabolites underscore the advancements in analytical chemistry applied to food safety and toxicology. The development of sensitive and specific assays for these compounds in various matrices indicates the importance of analytical tools in understanding the health implications of dietary components (Teunissen et al., 2010).

Drug Metabolism and Conjugation

The examination of drug metabolism, specifically Phase 2 reactions such as glucuronidation, illuminates the broader context of how compounds are processed in the body. Understanding these pathways is crucial for developing therapeutic agents and predicting their metabolism, efficacy, and safety profiles (Dutton, 1978).

AMPA Receptor Antagonists and Substance Abuse

Investigations into the behavioral effects of AMPA-receptor antagonists in models of substance abuse demonstrate the intricate relationship between neurotransmitter systems and addictive behaviors. This research area, highlighting the role of glutamatergic mechanisms, suggests potential therapeutic targets for addiction treatment (Jackson, Mead, & Stephens, 2000).

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29)/t10-,11+,13+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNARUNJLGFXUOM-GCPZOVCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

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